molecular formula C16H20O6 B12394301 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-

2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-

Cat. No.: B12394301
M. Wt: 308.33 g/mol
InChI Key: GIRZZQJILPTTEK-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- is a coumarin derivative. This compound was first isolated from the stem of Angelica dahurica, a plant known for its medicinal properties . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- can be achieved through various synthetic routes. One notable method involves the use of a biocatalytic domino reaction. This method utilizes an alkaline protease from Bacillus licheniformis to catalyze the synthesis through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the enzymatic chemoselectivity and optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the stem of Angelica dahurica. The extraction process typically includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: Substitution reactions can occur at various positions on the benzopyran ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- has several scientific research applications:

    Chemistry: This compound is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.

    Biology: It is investigated for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of various diseases and conditions.

    Industry: It is used in the development of new materials and products, including pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress, inflammation, and microbial growth. It may interact with enzymes, receptors, and other cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- is unique due to its specific structural features and the presence of the 2,3-dihydroxy-1-methoxy-3-methylbutyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxychromen-2-one

InChI

InChI=1S/C16H20O6/c1-16(2,19)15(18)14(21-4)10-7-9-5-6-13(17)22-11(9)8-12(10)20-3/h5-8,14-15,18-19H,1-4H3/t14-,15+/m1/s1

InChI Key

GIRZZQJILPTTEK-CABCVRRESA-N

Isomeric SMILES

CC(C)([C@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC)O)O

Canonical SMILES

CC(C)(C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.